![molecular formula C10H8N2O3 B2995041 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 936637-97-7](/img/structure/B2995041.png)

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

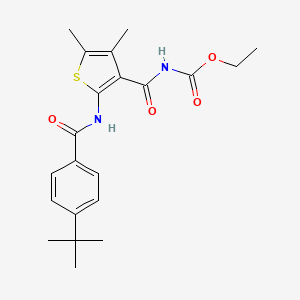

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 .

Synthesis Analysis

The synthesis of “Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” and its derivatives has been reported in the literature . One method involves the 1,3-dipolar cycloaddition reaction of ethyl propionate and N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

The InChI code for “Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” can undergo various chemical reactions. For instance, it can be fluorinated to give 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester .Physical And Chemical Properties Analysis

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a light-yellow to yellow powder or crystals . It is stored at refrigerator temperatures in an inert atmosphere . Its solubility and other physicochemical properties have been calculated .Aplicaciones Científicas De Investigación

- Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives have been explored as fluorescent probes due to their tunable photophysical properties . These compounds can be used for cellular imaging, tracking biological processes, and studying intracellular dynamics.

- Researchers have synthesized pyrazolo[1,5-a]pyridine-3-carboxylate derivatives using 1,3-dipolar cycloaddition reactions. These compounds exhibit potential biological activities . Further exploration could lead to drug development, especially in areas like cancer therapy or inflammation modulation.

- The synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate involves interesting reactions, including 1,3-dipolar cycloadditions and N-aminopyridine sulfate reactions . Researchers can explore these methodologies for other compound syntheses.

- Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives exhibit excellent photobleaching performance under continuous excitation. This property could be harnessed for photostable imaging applications .

Fluorescent Probes and Imaging Agents

Medicinal Chemistry

Organic Synthesis and Methodology

Photobleaching Studies

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazolo[1,5-a]pyridine derivatives are often used in drug design due to their isosteric relationship with indole and purine, as well as their increased metabolic stability .

Biochemical Pathways

The fluoropyrazolo[1,5-a]pyridine scaffold, which is structurally similar, has been used in the design of drugs for the treatment of autoimmune diseases and pi3k-γ kinase inhibitors .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the compound’s bioavailability.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPBXOYVKDTSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CN2N=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)

![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2994962.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)